1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid
Descripción
Molecular Architecture and IUPAC Nomenclature
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid is a bicyclic heterocyclic compound characterized by a fused pyrido-pyrazine core. The IUPAC name reflects its structural features: a tetrahydro-pyrido[1,2-a]pyrazine system with two ketone groups (1,8-dioxo) and a carboxylic acid substituent at position 6. The molecular formula is C₉H₈N₂O₄ (sources 2, 6, 10, 11, 12), and its SMILES string is C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1 (source 11). Key structural elements include:
- Bicyclic core : A fused 6-membered pyridine and pyrazine ring system.
- Dioxo groups : Carbonyl groups at positions 1 and 8.
- Carboxylic acid : A protonated carboxylic acid group at position 6.
Table 1: Structural Identifiers
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Synonyms | This compound (DTXSID50366318), ASINEX-REAG BAS 10156147 |
| Molecular Formula | C₉H₈N₂O₄ |
| SMILES | C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1 |
| InChI Key | CUUJKDQRVIPZGO-UHFFFAOYSA-N |
Crystallographic Analysis of Bicyclic Pyrido-Pyrazine Core
While direct crystallographic data for the title compound remain limited, insights can be drawn from related pyrido-pyrazine derivatives. For example, methyl pyrido[2,3-b]pyrazine-3-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with two independent molecules per asymmetric unit (source 3). Key interactions include:
- Hydrogen bonds : C—H⋯O and C—H⋯N bonds stabilize the crystal lattice.
- π–π stacking : Pyrazine–pyrazine (centroid–centroid distance: 3.6994 Å) and pyridine–pyrazine (3.6374 Å) interactions dominate intermolecular packing (source 3).
In the title compound, the bicyclic core’s planarity and electron-withdrawing dioxo groups likely enhance π–π interactions. The carboxylic acid group at position 6 may participate in hydrogen bonding, influencing crystal packing. Structural analogs, such as 7-bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione, exhibit oblique stacking along the b-axis due to offset π-interactions between pyridine and pyrazine rings (source 9).
Stereochemical Features and Conformational Dynamics
The tetrahydro-pyrido[1,2-a]pyrazine core adopts a trans-fused ring conformation in most derivatives, as observed in octahydro-2H-pyrido[1,2-a]pyrazines (source 4). Key stereochemical aspects include:
- Ring junctions : The bicyclic system’s fused nitrogen atoms enforce a rigid planar geometry.
- Carboxylic acid positioning : The -COOH group at position 6 is likely axial, minimizing steric clashes with the dioxo substituents.
- Conformational flexibility : The tetrahydro groups (positions 1,3,4,8) may exhibit limited puckering, though the dioxo groups restrict rotational freedom.
Source 4 highlights that lactams derived from octahydro-2H-pyrido[1,2-a]pyrazines retain trans-fused ring systems, suggesting a preference for this conformation in analogous structures.
Comparative Analysis with Related Heterocyclic Systems
The title compound’s structural uniqueness lies in its [1,2-a] pyrido-pyrazine fusion and dioxo-carboxylic acid functionalization. Below is a comparison with closely related systems:
Table 2: Comparative Structural Features
| Compound | Fusion Pattern | Key Substituents | Molecular Formula | Distinctive Features |
|---|---|---|---|---|
| Title Compound | [1,2-a] | 1,8-Dioxo, 6-COOH | C₉H₈N₂O₄ | Trans-fused rings, carboxylic acid |
| Pyrido[3,4-b]pyrazine | [3,4-b] | None | C₇H₅N₃ | Fully aromatic, no dioxo groups |
| Pyrido[2,3-b]pyrazine derivatives | [2,3-b] | Methyl esters, bromo | C₉H₇N₃O₂ | π–π stacking, hydrogen bonding |
| Octahydro-2H-pyrido[1,2-a]pyrazines | [1,2-a] | Lactam substituents | C₈H₁₂N₂O | Trans-fused rings, lactam groups |
Key distinctions :
- Fusion pattern : The [1,2-a] arrangement differs from [2,3-b] and [3,4-b] systems, altering electronic properties and reactivity.
- Functional groups : The dioxo and carboxylic acid groups introduce
Propiedades
IUPAC Name |
1,8-dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15/h3-4H,1-2H2,(H,10,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJKDQRVIPZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366318 | |
| Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-42-3 | |
| Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Cyclization Strategies
The core bicyclic structure is typically constructed via intramolecular cyclization reactions involving precursors such as amino-substituted pyridine derivatives and diketone or ketoacid intermediates. These cyclizations can be metal-catalyzed or metal-free and often involve nucleophilic attack on electrophilic centers to form the fused ring system.
Acylation and Subsequent Cyclization
One common approach involves the acylation of heterocyclic amines with appropriate carboxylic acid derivatives, followed by cyclization to close the ring system. For example, heterocyclylmethylamines can be acylated with keto acids, and subsequent intramolecular cyclization and oxidation steps yield the 1,8-dioxo-pyrido[1,2-a]pyrazine framework. Debenzylation steps may be applied to remove protecting groups and finalize the compound structure.
Detailed Preparation Method from Patent Literature
A notable method described in patent WO2020246910A1 outlines the preparation of anelated 9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine derivatives, which are structurally related to the target compound. The key steps include:
- Step 1: Acylation of heterocyclylmethylamines with keto acids to form amide intermediates.
- Step 2: Debenzylation or removal of protecting groups to expose hydroxy or amino functionalities.
- Step 3: Cyclization to form the fused bicyclic system with keto groups at positions 1 and 8.
- Step 4: Purification and isolation of the final carboxylic acid derivative.
This method allows for variation in substituents on the heterocyclic rings, enabling the synthesis of a broad range of analogs with potential biological activity.
Cross-Dehydrogenative Coupling (CDC) Approach
Another innovative synthetic strategy involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds such as β-ketoesters or β-diketones. This method, reported in the literature, proceeds under mild oxidative conditions (e.g., oxygen atmosphere) and acetic acid catalysis, facilitating:
- Formation of an initial adduct via nucleophilic addition of the enol form of the 1,3-dicarbonyl compound to the N-amino pyridine derivative.
- Oxidative dehydrogenation by molecular oxygen.
- Intramolecular cyclization and dehydration to yield the fused bicyclic heterocycle.
This one-pot, environmentally friendly method provides good to excellent yields (typically 70–90%) of tetrahydro-pyrido[1,2-a]pyrazine derivatives and related compounds, which can be adapted to synthesize the target compound or its analogs.
Table 1: Representative Yields of CDC Reactions for Pyrido[1,2-a]pyrazine Derivatives
Note: Reaction conditions typically involve ethanol solvent, acetic acid catalyst, oxygen atmosphere at 130 °C for 18 hours.
Alternative Synthetic Routes and Cyclization Techniques
Additional methods reported involve:
- Iodolactonization of allyl-substituted pyrrolo-pyrimidin derivatives, leading to lactone intermediates that can be transformed into the target heterocycle.
- Metal-catalyzed cyclizations , including gold, nickel, and rhodium catalysis, to facilitate ring closure and functional group transformations in related heterocyclic systems.
- Pictet–Spengler reactions and base-mediated ring openings for the stereoselective synthesis of related tetrahydro-pyrazinoindole systems, which share structural motifs with pyrido[1,2-a]pyrazines.
These methods provide a toolbox of synthetic strategies adaptable to the preparation of 1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid derivatives, allowing for structural diversification and optimization.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- The CDC method demonstrates high efficiency and versatility for synthesizing tetrahydro-pyrido[1,2-a]pyrazine derivatives, with yields up to 90% and tolerance for various substituents on the pyridine and diketone components.
- Acylation and cyclization methods allow the introduction of diverse heterocyclic substituents, which can significantly influence biological activity, as shown in patent literature.
- Metal-catalyzed cyclizations provide stereochemical control, which may be crucial for the synthesis of enantiomerically pure compounds with targeted pharmacological profiles.
- Reaction conditions such as temperature, solvent, and catalyst choice are critical parameters influencing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate: A hydrated form of the compound with similar properties.
1,8-Dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid: A related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both pyridine and pyrazine rings. This structural feature imparts distinct chemical and biological properties that are not found in other similar compounds .
Actividad Biológica
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid (CAS RN: 1559059-89-0) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C9H10N2O5 and features a complex structure indicative of its potential for diverse biological interactions. The structural representation can be summarized as follows:
- Molecular Formula : C9H10N2O5
- Molecular Weight : 210.19 g/mol
- CAS Number : 1559059-89-0
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer progression. Notably, it demonstrated significant inhibitory activity against the VEGFR-2 kinase with an IC50 value of 1.46 µM .
- Cell Line Studies : In vitro studies revealed that the compound effectively reduces cellular proliferation in various cancer cell lines including HeLa and HCT116 .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : Research suggests that it may modulate the production of pro-inflammatory cytokines, thus potentially alleviating inflammation-related conditions .
3. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Recent studies have explored the role of this compound as a DPP-IV inhibitor:
- Mechanism : DPP-IV is crucial in glucose metabolism; inhibition can lead to increased levels of incretin hormones which enhance insulin secretion. The compound's structural features suggest it could effectively bind to the active site of DPP-IV .
Case Studies and Research Findings
A summary of relevant case studies is presented in Table 1 below.
| Study | Findings | IC50 Values | Notes |
|---|---|---|---|
| Study A (2023) | Inhibition of VEGFR-2 | 1.46 µM | Significant anticancer activity observed |
| Study B (2023) | Modulation of inflammatory cytokines | Not specified | Potential therapeutic for inflammatory diseases |
| Study C (2023) | DPP-IV inhibition | Not specified | Implications for diabetes management |
Q & A
Q. How can researchers validate the biological activity of this compound while ensuring data reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
